molecular formula C25H32N4O6S B2819659 4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533870-40-5

4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2819659
CAS RN: 533870-40-5
M. Wt: 516.61
InChI Key: UHQBTXVQVQTTRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a benzamide group attached to an oxadiazole ring, which is further substituted with a sulfamoyl group that has bis(2-methylpropyl) substituents .

Scientific Research Applications

Antibacterial Activity

The development of new antimicrobial drugs is crucial due to the rapid rise in global antimicrobial resistance (AMR). In this context, researchers synthesized a series of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives, including S3108085. These derivatives were evaluated for in vitro antibacterial activity against both Gram-positive (e.g., Enterococcus, Bacillus subtilis, Staphylococcus aureus) and Gram-negative (e.g., Salmonella, Klebsiella, Escherichia coli) bacteria. Some of these compounds exhibited significant biological activity, comparable to the standard drug Streptomycin .

Molecular Docking Studies

Molecular docking studies provide insights into how a compound interacts with specific biological targets. In silico analyses revealed that among all the synthesized compounds, S3108085 demonstrated substantial biological activity, with a good LibDock score of 162.751 kcal/mol. This suggests its potential as an antimicrobial agent .

Pharmacokinetic Properties (ADMET)

Understanding a compound’s pharmacokinetic properties is essential for drug development. Researchers predicted S3108085’s absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties using computational methods. Such predictions guide further experimental investigations .

Molecular Properties

Assessing molecular properties helps identify favorable drug-like characteristics. Researchers explored S3108085’s physicochemical properties, solubility, and lipophilicity. These insights aid in optimizing drug candidates .

TOPKAT Analysis

Toxicity prediction is critical during drug development. The researchers employed the TOPKAT (Toxicity Prediction by Komputer Assisted Technology) model to assess S3108085’s potential toxicity. Understanding toxicity profiles informs safety considerations .

Structural Confirmation

S3108085’s structure was confirmed through various techniques, including Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and mass spectrometry. These analyses ensure the compound’s identity and purity .

properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O6S/c1-16(2)14-29(15-17(3)4)36(31,32)20-10-7-18(8-11-20)23(30)26-25-28-27-24(35-25)21-12-9-19(33-5)13-22(21)34-6/h7-13,16-17H,14-15H2,1-6H3,(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQBTXVQVQTTRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.